N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine
Overview
Description
N,N-Di([1,1’-biphenyl]-4-yl)-4’-bromo-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of biphenyl groups and a bromine atom, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-4’-bromo-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of Biphenyl Groups: The biphenyl groups can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of N,N-Di([1,1’-biphenyl]-4-yl)-4’-bromo-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-4’-bromo-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Azides, thiols, and other substituted derivatives.
Scientific Research Applications
N,N-Di([1,1’-biphenyl]-4-yl)-4’-bromo-[1,1’-biphenyl]-4-amine has a wide range of scientific research applications:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which N,N-Di([1,1’-biphenyl]-4-yl)-4’-bromo-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its interaction with molecular targets involved in charge transport processes. The biphenyl groups facilitate π-π stacking interactions, enhancing the compound’s ability to transport holes in electronic devices. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB): Known for its use in OLEDs as a hole transport material.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another biphenyl derivative used in electronic applications.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)-4’-bromo-[1,1’-biphenyl]-4-amine stands out due to the presence of the bromine atom, which imparts unique electronic properties and enhances its reactivity in substitution reactions. This makes it a versatile compound for various applications in organic electronics and materials science .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26BrN/c37-33-19-11-29(12-20-33)32-17-25-36(26-18-32)38(34-21-13-30(14-22-34)27-7-3-1-4-8-27)35-23-15-31(16-24-35)28-9-5-2-6-10-28/h1-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQIVFTUXFKGKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728039-63-2 | |
Record name | N,N-di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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